molecular formula C38H60O12 B1262757 Enfumafungin

Enfumafungin

Cat. No. B1262757
M. Wt: 708.9 g/mol
InChI Key: IAOFPTKYKOAKGZ-CRWQHXLTSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Enfumafungin is a triterpene glycoside and hemiacetal isolated from a fermentation of Hormonema sp. and which specifically inhibits glucan synthesis in fungal cells. It has a role as an antifungal agent. It is a triterpenoid saponin, a monosaccharide derivative and a lactol.

Scientific Research Applications

Enfumafungin Synthesis and Structure

  • Novel Lineage of Fungal Triterpene Cyclases : Enfumafungin is a glycosylated fernene-type triterpenoid produced by Hormonema carpetanum. It represents a novel lineage of fungal triterpene cyclases. The study of its biosynthetic gene cluster reveals that it consists of a terpene cyclase domain fused to a glycosyltransferase domain, suggesting a unique multifunctional enzyme structure (Kuhnert et al., 2018).

  • Isolation and Structural Determination : Enfumafungin was isolated from Hormonema sp. fermentation. It acts as a specific inhibitor of glucan synthesis, important for fungal cell wall formation. Its structure was determined primarily through NMR and comparison with related compounds (Schwartz et al., 2000).

Applications in Antifungal Therapy

  • Glucan Synthase Inhibitors : Enfumafungin derivatives have been synthesized as glucan synthase inhibitors, showcasing potential as antifungal agents. Studies highlight the development of efficient, scalable synthesis methods for these inhibitors (Zhong et al., 2012).

  • Oral Bioavailability and Efficacy : The development of orally bioavailable inhibitors based on enfumafungin for broad-spectrum fungicidal therapy is a significant research focus. Such inhibitors are especially relevant for immunocompromised patients, and research has been dedicated to optimizing their in vivo activity and oral absorption properties (Heasley et al., 2012).

  • Pharmacodynamic Target Evaluation : The derivative SCY-078, an enfumafungin-based oral glucan synthase inhibitor, has been evaluated in vivo against various Candida species. Its pharmacokinetics and pharmacodynamics suggest promise for treating invasive fungal diseases (Lepak et al., 2014).

Synthesis Studies

  • Stereoselective Synthesis of Segments : Research has also focused on the stereoselective synthesis of enfumafungin segments, contributing to the understanding of its complex structure and aiding in the development of synthetic analogs (Fujitani & Tanino, 2016).

Clinical Development and Resistance

  • Preclinical Pharmacokinetics : The preclinical pharmacokinetic studies of SCY-078, a derivative of enfumafungin, have shown good oral bioavailability and potent inhibition of β-(1,3)-d-glucan synthesis, a key component in the cell walls of many pathogenic fungi (Wring et al., 2017).

  • Efficacy Against Resistant Strains : Enfumafungin derivatives like SCY-078 have shown differential activity against wild-type and echinocandin-resistant strains of Candida species, highlighting their potential in treating resistant fungal infections (Pfaller et al., 2017).

properties

Product Name

Enfumafungin

Molecular Formula

C38H60O12

Molecular Weight

708.9 g/mol

IUPAC Name

(1R,5S,6R,7R,10R,11R,14S,15S,20R,21R)-20-acetyloxy-18-hydroxy-5,7,10,15-tetramethyl-7-[(2R)-3-methylbutan-2-yl]-21-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-17-oxapentacyclo[13.3.3.01,14.02,11.05,10]henicos-2-ene-6-carboxylic acid

InChI

InChI=1S/C38H60O12/c1-18(2)19(3)34(5)13-14-36(7)21-9-10-25-35(6)17-47-33(46)38(25,22(21)11-12-37(36,8)29(34)31(44)45)15-23(48-20(4)40)30(35)50-32-28(43)27(42)26(41)24(16-39)49-32/h11,18-19,21,23-30,32-33,39,41-43,46H,9-10,12-17H2,1-8H3,(H,44,45)/t19-,21+,23-,24-,25+,26-,27+,28-,29-,30+,32+,33?,34-,35-,36-,37+,38+/m1/s1

InChI Key

IAOFPTKYKOAKGZ-CRWQHXLTSA-N

Isomeric SMILES

C[C@H](C(C)C)[C@]1(CC[C@@]2([C@H]3CC[C@H]4[C@]5(COC([C@]4(C3=CC[C@]2([C@@H]1C(=O)O)C)C[C@H]([C@@H]5O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)OC(=O)C)O)C)C)C

SMILES

CC(C)C(C)C1(CCC2(C3CCC4C5(COC(C4(C3=CCC2(C1C(=O)O)C)CC(C5OC6C(C(C(C(O6)CO)O)O)O)OC(=O)C)O)C)C)C

Canonical SMILES

CC(C)C(C)C1(CCC2(C3CCC4C5(COC(C4(C3=CCC2(C1C(=O)O)C)CC(C5OC6C(C(C(C(O6)CO)O)O)O)OC(=O)C)O)C)C)C

synonyms

enfumafungin

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.